molecular formula C14H23N3 B13878541 4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline

4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline

Cat. No.: B13878541
M. Wt: 233.35 g/mol
InChI Key: YBWFYPJKBRYWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline is an organic compound with the molecular formula C14H23N3 It is a derivative of piperazine, a heterocyclic amine, and aniline, an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline typically involves the reaction of 3,4-dimethylpiperazine with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where 3,4-dimethylpiperazine reacts with 4-chloroethylbenzene under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline
  • 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
  • 4-(3,4-Dimethylpiperazin-1-yl)aniline

Uniqueness

4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline is unique due to the presence of both 3,4-dimethylpiperazine and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-[2-(3,4-dimethylpiperazin-1-yl)ethyl]aniline

InChI

InChI=1S/C14H23N3/c1-12-11-17(10-9-16(12)2)8-7-13-3-5-14(15)6-4-13/h3-6,12H,7-11,15H2,1-2H3

InChI Key

YBWFYPJKBRYWSN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)CCC2=CC=C(C=C2)N

Origin of Product

United States

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